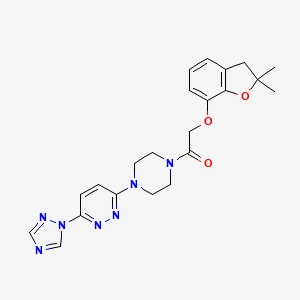

![molecular formula C17H19NO4 B2563863 ({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate CAS No. 339110-36-0](/img/structure/B2563863.png)

({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information available on the synthesis of “({3-Methoxy-4-[(4-methoxybenzyl)oxy]phenyl}methylene)(methyl)ammoniumolate”, related compounds have been synthesized through various methods . For instance, a novel curcumin analog was synthesized by a three-step reaction, with the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine being the most efficient step .

Aplicaciones Científicas De Investigación

Oxidative Protection and Removal Techniques

Research by Kim and Misco (1985) introduces new oxidatively removable carboxy protecting groups. These esters, similar in structure to the compound , are efficiently oxidized to generate corresponding carboxylic acids, highlighting potential applications in synthetic chemistry for protecting group strategies (Kim & Misco, 1985).

Electrochemical Properties for Capacitor Applications

Sato, Masuda, and Takagi (2004) discuss the electrochemical properties of novel ionic liquids, including quaternary ammonium salts, for electric double-layer capacitor (EDLC) applications. This research suggests potential uses in energy storage technologies, given the compound's structural similarity to quaternary ammonium salts (Sato, Masuda, & Takagi, 2004).

Light-Switchable Polymers

Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon light irradiation. This polymer's ability to condense and release DNA, along with its antibacterial activity modulation, could imply that similar compounds may have applications in drug delivery and antimicrobial surfaces (Sobolčiak et al., 2013).

Photovoltaic and Electronic Applications

Jin et al. (2016) evaluated the photovoltaic performance of functionalized phenyl-C61-butyric acid methyl ester derivatives in polymer solar cells. This suggests that structurally related compounds could enhance the efficiency of organic photovoltaic devices through better electron acceptor properties (Jin et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds are known to target various biochemical pathways .

Mode of Action

Related compounds are known to interact with their targets through various mechanisms, such as oxidative addition and transmetalation .

Biochemical Pathways

Similar compounds are known to affect various pathways, such as the suzuki–miyaura coupling reaction .

Propiedades

IUPAC Name |

1-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]-N-methylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-18(19)11-14-6-9-16(17(10-14)21-3)22-12-13-4-7-15(20-2)8-5-13/h4-11H,12H2,1-3H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLOZZMZKVTEPL-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)OC)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C/C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)OC)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Fluorophenyl)cyclopropyl]-thiomorpholin-4-ylmethanone](/img/structure/B2563780.png)

![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)

![N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B2563793.png)

![Ethyl 4-{[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-yl]amino}benzoate](/img/structure/B2563794.png)

![1-[2-Nitro-5-(1-pyrrolidinyl)phenyl]-1-ethanone](/img/structure/B2563798.png)

![5,6-dimethyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2563799.png)

![2-[2-(Dimethylamino)vinyl]anthra-9,10-quinone](/img/structure/B2563801.png)